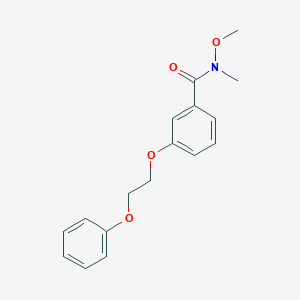![molecular formula C13H18N4 B269477 2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B269477.png)
2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole, also known as JB-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a benzimidazole derivative that has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Mechanism of Action
The exact mechanism of action of 2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory effects, 2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole has also been found to exhibit anti-viral activity against various viruses, including HIV and herpes simplex virus. It has also been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole is its broad range of biological activities, which makes it a useful tool for studying various cellular processes and disease pathways. However, one limitation of 2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole. One area of interest is the development of more potent and selective derivatives of 2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole, which may have improved therapeutic potential. Another area of interest is the investigation of the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of 2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole, which may lead to the development of new treatments for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the potential neuroprotective effects of 2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole, and its potential applications in the treatment of neurological disorders.
Synthesis Methods
The synthesis of 2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole involves the reaction of 4-methylpiperazine with 2-aminobenzimidazole in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole has been studied extensively for its potential applications in scientific research. It has been found to exhibit anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis.
properties
Product Name |
2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole |
|---|---|
Molecular Formula |
C13H18N4 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C13H18N4/c1-16-6-8-17(9-7-16)10-13-14-11-4-2-3-5-12(11)15-13/h2-5H,6-10H2,1H3,(H,14,15) |
InChI Key |
LGHMVCCFTBCFAE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)


![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)





![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)